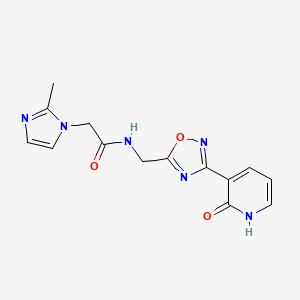

2-(2-methyl-1H-imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

The compound “2-(2-methyl-1H-imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide” is a structurally complex molecule featuring three distinct heterocyclic systems: a 2-methylimidazole ring, a 1,2,4-oxadiazole scaffold, and a 2-oxo-1,2-dihydropyridin-3-yl substituent. The imidazole and oxadiazole groups are known for their hydrogen-bonding and π-π stacking capabilities, which may enhance target binding affinity, while the dihydropyridinone moiety could contribute to solubility and metabolic stability.

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3/c1-9-15-5-6-20(9)8-11(21)17-7-12-18-13(19-23-12)10-3-2-4-16-14(10)22/h2-6H,7-8H2,1H3,(H,16,22)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAJVHBIPBNPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Imidazole derivatives have gained attention in medicinal chemistry for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The specific compound in focus combines imidazole and oxadiazole moieties, which may contribute to its biological efficacy.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of imidazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the imidazole ring is often associated with enhanced interaction with microbial cell membranes.

Anticancer Activity

Research has indicated that imidazole-containing compounds exhibit cytotoxicity against cancer cell lines. For example, a related compound demonstrated IC50 values ranging from 2.38 to 3.77 µM against cervical and bladder cancer cells, indicating potent antiproliferative effects. The mechanism of action often involves the induction of apoptosis in cancer cells, which can be attributed to the structural features of the imidazole and oxadiazole rings .

The proposed mechanisms for the biological activity of these compounds include:

- Inhibition of DNA synthesis : Many imidazole derivatives interfere with nucleic acid synthesis in pathogens.

- Disruption of cellular membranes : The lipophilic nature of these compounds allows them to integrate into lipid bilayers, leading to increased permeability and cell death.

Table 1: Biological Activity Overview

| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | References |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 10 - 20 | |

| Anticancer | Cervical Cancer (SISO) | 2.38 - 3.77 | |

| Anticancer | Bladder Cancer (RT-112) | 3.00 - 4.00 |

Table 2: Structural Features and Their Biological Implications

| Structural Feature | Biological Implication |

|---|---|

| Imidazole Ring | Antimicrobial activity |

| Oxadiazole Moiety | Enhanced cytotoxicity |

| Dihydropyridine Component | Potential for interaction with DNA |

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various imidazole derivatives, the compound exhibited significant activity against human cancer cell lines. The study highlighted the role of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties revealed that similar compounds showed effective inhibition against multiple strains of bacteria. The study concluded that the imidazole ring's electron-withdrawing characteristics play a crucial role in their antimicrobial mechanisms.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of the compound features an imidazole ring and an oxadiazole moiety, which are known for their biological activity. The synthesis typically involves multi-step organic reactions that include the formation of the imidazole and oxadiazole rings followed by the acetamide functionalization. The detailed synthetic pathways can be referenced in various chemical literature.

Table 1: Structural Components

| Component | Description |

|---|---|

| Imidazole | A five-membered aromatic ring with nitrogen |

| Oxadiazole | A five-membered ring containing two nitrogen atoms |

| Acetamide | A functional group derived from acetic acid |

Biological Activities

Recent studies have highlighted the compound's cytotoxicity against various cancer cell lines. Notably, it has shown significant activity against cervical and bladder cancer cells.

Cytotoxicity Testing

The compound was tested on human cancer cell lines such as SISO (cervical cancer) and RT-112 (bladder cancer). The results indicated that it induces apoptosis in these cells, suggesting a mechanism of action that may involve disruption of cellular processes.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Apoptotic Effect |

|---|---|---|

| SISO | 15 | Early and late apoptosis observed |

| RT-112 | 20 | Significant increase in apoptotic cells |

Induction of Apoptosis

Studies indicate that treatment with the compound leads to an increase in early apoptotic cells at higher concentrations. This effect was measured using flow cytometry after staining with annexin V.

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

Anticancer Agent

The promising cytotoxic effects warrant further investigation into its development as an anticancer drug. Its ability to induce apoptosis makes it a candidate for targeting resistant cancer types.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial properties, which could be beneficial in developing treatments for bacterial infections.

Table 3: Potential Applications

| Application | Description |

|---|---|

| Anticancer | Targeting specific cancer types |

| Antimicrobial | Possible activity against bacterial pathogens |

Future Research Directions

Further research is required to elucidate the complete mechanism of action and to optimize the structure for enhanced efficacy and selectivity. In vivo studies will also be essential to assess pharmacokinetics and toxicity profiles.

Case Studies

Several case studies have documented the synthesis and testing of similar compounds, providing a framework for future investigations into this specific chemical entity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound’s architecture can be contrasted with structurally related acetamide derivatives documented in recent studies. Key comparisons include:

Core Heterocyclic Systems

- Target Compound: Combines imidazole, 1,2,4-oxadiazole, and dihydropyridinone.

- Compound 9c () : Features benzimidazole, triazole, and thiazole rings, with a 4-bromophenyl substituent .

- Compound 28 () : Includes benzimidazole and benzodioxole groups linked via a benzyl-acetamide bridge .

Substituent Effects

- The 2-methylimidazole in the target compound could enhance lipophilicity compared to the unsubstituted benzimidazole in 9c .

- The 2-oxo-1,2-dihydropyridin-3-yl group may improve aqueous solubility relative to the 4-bromophenyl (9c) or benzodioxole (28) substituents, which are more hydrophobic .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

N/R: Not reported in the provided evidence.

- The oxadiazole and dihydropyridinone groups likely reduce the target compound’s LogP compared to 9c, favoring better solubility.

- The absence of halogens (e.g., bromine in 9c) may reduce molecular weight and improve metabolic stability.

Enzyme Inhibition

- Compound 28 () : Exhibits IDO1 inhibition (IC₅₀ < 1 µM), attributed to the benzodioxole group’s electron-withdrawing effects and the acetamide linker’s flexibility .

- Compound 9c () : Demonstrated favorable docking poses in enzymatic active sites, possibly due to triazole-thiazole interactions .

Binding Interactions

- Triazole vs. Oxadiazole : Triazoles (9c) participate in hydrogen bonding and dipole interactions, whereas oxadiazoles may engage in stronger π-π stacking due to their electron-deficient nature .

- Dihydropyridinone vs. Thiazole: The dihydropyridinone’s carbonyl group offers additional hydrogen-bonding sites compared to thiazole’s sulfur atom, possibly enhancing target affinity.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2-methyl-1H-imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving:

- Imidazole-acetamide coupling : Refluxing 2-methylimidazole with chloroacetyl chloride in acetic acid to form the imidazole-acetamide intermediate .

- Oxadiazole ring formation : Reacting the intermediate with 3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-5-carbaldehyde under basic conditions (e.g., sodium acetate) in a polar aprotic solvent (e.g., DMF). This step may require refluxing for 3–5 hours to ensure cyclization .

- Final purification : Recrystallization from DMF/acetic acid mixtures to isolate the pure product .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

Key analytical techniques include:

- NMR spectroscopy : Compare H and C NMR shifts to predicted values (e.g., imidazole protons at δ 7.2–7.5 ppm, oxadiazole carbons at δ 160–170 ppm) .

- HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and confirm molecular weight via ESI-MS (expected [M+H]+ ≈ 385 g/mol) .

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals in DMF/ethyl acetate mixtures .

Basic: What factors influence the compound’s stability during storage and handling?

Methodological Answer:

Stability is affected by:

- pH : The compound degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the oxadiazole ring .

- Temperature : Store at –20°C in desiccated conditions to prevent thermal decomposition .

- Solvent compatibility : Avoid prolonged exposure to DMSO or DMF, which may promote dimerization via residual amine groups .

Advanced: How can researchers optimize reaction yields for the oxadiazole intermediate?

Methodological Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., ZnCl₂) .

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-oxidation) and achieving >80% yield .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track oxadiazole formation and terminate reactions at peak conversion .

Advanced: How to resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

Contradictions (e.g., unexpected H NMR splitting) may arise from:

- Tautomerism : The 2-oxo-1,2-dihydropyridin-3-yl group exhibits keto-enol tautomerism, altering proton environments. Use N NMR or computational modeling (DFT) to identify dominant tautomers .

- Regioisomeric byproducts : Confirm regioselectivity via 2D NMR (e.g., NOESY to detect spatial proximity between imidazole and oxadiazole groups) .

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the acetamide linker .

Advanced: What strategies enable selective functionalization of the imidazole or oxadiazole moieties?

Methodological Answer:

- Imidazole modification : Protect the oxadiazole ring with tert-butyldimethylsilyl (TBS) groups before alkylating the imidazole nitrogen .

- Oxadiazole derivatization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on brominated oxadiazole derivatives, ensuring inert conditions to prevent acetamide hydrolysis .

- Orthogonal reactivity : Leverage the oxadiazole’s electrophilicity for nucleophilic substitutions (e.g., with amines) while keeping the imidazole neutral via pH control .

Advanced: How to evaluate the compound’s structure-activity relationship (SAR) for therapeutic targets?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence polarization assays. Compare IC₅₀ values of analogs with varying substituents on the imidazole or oxadiazole .

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions between the acetamide linker and ATP-binding pockets .

- In vitro cytotoxicity : Screen in cancer cell lines (e.g., HeLa) with/without metabolic inhibitors to identify off-target effects .

Advanced: How to address poor aqueous solubility in biological assays?

Methodological Answer:

- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 10% cyclodextrin for improved solubility .

- Salt formation : React the compound with hydrochloric acid to form a water-soluble hydrochloride salt, confirmed via titration and ion chromatography .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm) using thin-film hydration, monitoring encapsulation efficiency via dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.